molecular formula C21H18N4O2S B2890818 4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide CAS No. 897463-55-7

4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide

Cat. No.: B2890818
CAS No.: 897463-55-7
M. Wt: 390.46
InChI Key: URGOILDFWDKUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is a synthetic compound featuring an imidazo[2,1-b]thiazole core substituted with a p-tolyl group at the 6-position. The acetamido linker bridges the imidazothiazole moiety to a benzamide group, which may enhance target binding or pharmacokinetic properties.

Properties

IUPAC Name

4-[[2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-13-2-4-14(5-3-13)18-11-25-17(12-28-21(25)24-18)10-19(26)23-16-8-6-15(7-9-16)20(22)27/h2-9,11-12H,10H2,1H3,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGOILDFWDKUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Imidazo[2,1-b]thiazole Core

      Starting Materials:

      p-Toluidine, 2-bromoacetophenone, and thiourea.

      Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form the imidazo[2,1-b]thiazole ring.

  • Acetylation

      Starting Material: The imidazo[2,1-b]thiazole derivative.

      Reagents: Acetic anhydride and a base such as pyridine.

      Reaction Conditions: The reaction is performed at room temperature to introduce the acetamido group.

  • Coupling with Benzamide

      Starting Material: The acetylated imidazo[2,1-b]thiazole.

      Reagents: Benzoyl chloride and a base like triethylamine.

      Reaction Conditions: The reaction is conducted under anhydrous conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.

      Products: Reduction can convert nitro groups to amines or reduce carbonyl groups to alcohols.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide or electrophiles for nucleophilic substitution.

      Conditions: Reactions are typically performed in polar solvents under mild to moderate temperatures.

Scientific Research Applications

4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide has several applications in scientific research:

  • Chemistry

    • Used as a building block for synthesizing more complex molecules.
    • Acts as a ligand in coordination chemistry.
  • Biology

    • Investigated for its antimicrobial and antiviral properties.
    • Studied for its potential as an enzyme inhibitor.
  • Medicine

  • Industry

    • Utilized in the development of new materials with specific electronic or optical properties.
    • Applied in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide involves its interaction with specific molecular targets:

  • Molecular Targets

    • Enzymes: Inhibits specific enzymes involved in disease pathways.
    • Receptors: Binds to certain receptors, modulating their activity.
  • Pathways Involved

    • Signal Transduction: Alters signaling pathways, leading to changes in cell behavior.
    • Apoptosis: Induces programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Imidazo[2,1-b]thiazole Core

The pharmacological profile of imidazo[2,1-b]thiazole derivatives is highly sensitive to substituents. Key analogs and their properties include:

Compound Name Substituent at 6-Position Key Activity/Property Reference ID
6-(4-Bromophenyl)imidazo[2,1-b]thiazole derivatives 4-Bromophenyl Aldose reductase inhibition (IC₅₀: 0.82 µM for 3d)
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives 4-Methylsulfonylphenyl COX-2 inhibition (IC₅₀: 0.12 µM for 6a)
6-(4-Chlorophenyl)imidazo[2,1-b]thiazole derivatives 4-Chlorophenyl Antibacterial activity (MIC: 8 µg/mL)
4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide p-Tolyl Hypothesized: Enhanced solubility and target binding due to methyl group N/A

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, nitro) enhance enzyme inhibition (e.g., aldose reductase) but may reduce solubility .
  • Electron-donating groups (e.g., methyl in p-tolyl) could improve bioavailability and selectivity for targets like COX-2, as seen in related methoxy-substituted analogs .
Acetamido-Benzamide Linker Modifications

The acetamido-benzamide moiety is critical for interactions with biological targets. Comparisons with similar linkers:

Compound Name Linker Structure Activity/Property Reference ID
N-(6-Chloropyridin-3-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide Acetamide-pyridine linker Antibacterial (MIC: 8 µg/mL against S. aureus)
2-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]-N-spirocyclic derivatives Spirocyclic acetamide linker Moderate aldose reductase inhibition (IC₅₀: 1.5–5 µM)
This compound Acetamido-benzamide linker Hypothesized: Improved π-π stacking with aromatic enzyme pockets N/A

Key Observations :

  • Benzamide termini (as in the target compound) are associated with enhanced binding to hydrophobic enzyme pockets in COX-2 inhibitors .

Key Challenges :

  • Lower yields (54–72.5%) are observed in multi-step syntheses involving cyclization or spiro ring formation .
  • The p-tolyl group may require optimized coupling conditions to avoid steric hindrance during imidazothiazole formation.
Enzyme Inhibition
Compound Target Enzyme IC₅₀/EC₅₀ Key Structural Feature Reference ID
3d (N-Benzoylhydrazinecarbothioamide) Aldose reductase 0.82 µM 4-Bromophenyl + thioamide
6a (COX-2 inhibitor) COX-2 0.12 µM 4-Methylsulfonylphenyl
Hypothetical p-Tolyl analog COX-2 Predicted: <1 µM p-Tolyl + benzamide N/A

Mechanistic Insight :

  • The p-tolyl group’s methyl substituent may mimic the methylsulfonyl group in 6a, enhancing COX-2 selectivity by fitting into hydrophobic subsites .
Antimicrobial Activity
Compound Microbial Target MIC (µg/mL) Substituent Reference ID
5f (4-Chlorophenyl derivative) S. aureus 8 Chlorophenyl + pyridine
3a-j (Hydrazide derivatives) E. coli 16–64 Nitrophenyl + hydrazide
Hypothetical p-Tolyl analog Broad-spectrum Predicted: 4–16 p-Tolyl + benzamide N/A

Key Insight :

  • The benzamide group may enhance membrane penetration compared to hydrazides, improving antimicrobial potency .

Biological Activity

4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is a complex organic compound that belongs to the imidazo[2,1-b]thiazole class. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition studies. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

  • Molecular Formula : C21_{21}H18_{18}N4_{4}O2_2S
  • Molecular Weight : 398.46 g/mol
  • CAS Number : 897463-55-7

Antimicrobial Activity

Research has indicated that compounds containing the imidazo[2,1-b]thiazole moiety exhibit promising antimicrobial properties. In a study evaluating various derivatives, it was found that certain compounds demonstrated significant inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 6.25 mg/ml for the most active derivatives .

Anticancer Activity

This compound has been evaluated for its anticancer potential. Notably, it has shown activity against leukemia and prostate cancer cell lines. The compound's mechanism involves inhibition of specific kinases associated with tumor proliferation. In vitro studies revealed that it effectively reduced cell viability in high-expressing EGFR cell lines like HeLa, while showing minimal toxicity to normal human cells .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit various kinases involved in cancer progression, thereby offering a pathway for therapeutic development against resistant cancer types. Molecular docking studies have suggested strong binding affinities with target enzymes, indicating its potential as a lead compound in drug design .

Structure-Activity Relationship (SAR)

The structure-activity relationship of imidazo[2,1-b]thiazole derivatives indicates that modifications to the p-tolyl group and the acetamido substituent can significantly influence biological activity. For instance:

  • Substituent Variations : Altering the substituents on the thiazole ring can enhance or diminish activity against specific targets.
  • Core Structure : The imidazo[2,1-b]thiazole core is essential for maintaining biological activity, providing a scaffold for further modifications to improve efficacy and reduce toxicity.

Study 1: Antimycobacterial Activity

A series of imidazo[2,1-b]thiazole derivatives were synthesized and screened for antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The study found that derivatives with specific functional groups exhibited MIC values comparable to established antimycobacterial agents .

Study 2: Antitumor Efficacy

In another investigation focused on anticancer properties, compounds derived from the imidazo[2,1-b]thiazole scaffold were tested against various cancer cell lines. Results indicated that these compounds could inhibit cell growth effectively at low concentrations (IC50 values ranging from 12.73 μg/ml to 100 μg/ml), suggesting a potential role in cancer therapy .

Summary of Findings

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntimicrobialMycobacterium tuberculosis6.25 mg/ml
AnticancerHeLa (EGFR high-expressing)12.73 μg/ml
Enzyme InhibitionVarious kinasesBinding affinity

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide?

The synthesis involves multi-step reactions, often starting with Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent. Key intermediates include imidazo[2,1-b]thiazole derivatives, which are functionalized via acetamide coupling. For example, fused imidazo[2,1-b]thiazole scaffolds can be synthesized with yields of 90–96% under optimized conditions .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy confirms molecular integrity by resolving aromatic protons and acetamide groups. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry validates the molecular weight. Thin-layer chromatography (TLC) is routinely used to monitor reaction progress .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings suggest potential anticancer and antimicrobial properties. For example, imidazo[2,1-b]thiazole derivatives exhibit enzyme inhibition (e.g., kinase targets) and antiproliferative effects in cancer cell lines, with IC₅₀ values ranging from 8.7–15.2 nM in binding assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Yield optimization involves solvent-free conditions, temperature control (70–90°C), and catalyst selection (e.g., Eaton’s reagent). A comparative study showed that solvent-free Friedel-Crafts acylation reduces side reactions and achieves >90% yield, whereas traditional methods yield 60–75% .

ParameterOptimal ConditionYield (%)
SolventSolvent-free90–96
CatalystEaton’s reagent90–96
Temperature80°C90–96

Q. How do structural modifications influence bioactivity?

Substituents on the thiazole and benzamide groups critically modulate activity. For instance:

  • p-Tolyl group : Enhances lipophilicity and membrane permeability, improving cellular uptake .
  • Acetamide linker : Stabilizes interactions with enzymatic active sites via hydrogen bonding . Comparative studies show that replacing p-Tolyl with electron-withdrawing groups (e.g., nitro) reduces potency by 40–60% .

Q. How can discrepancies in reported bioactivity data be resolved?

Contradictions often arise from assay variability (e.g., cell line specificity or incubation time). Orthogonal assays (e.g., SPR for binding kinetics and fluorescence polarization for enzymatic inhibition) are recommended. For example, a compound showing low IC₅₀ in breast cancer cells (MCF-7) may exhibit reduced efficacy in lung cancer (A549) due to transporter expression differences .

Methodological Guidance

Q. What strategies are recommended for scaling up synthesis without compromising purity?

  • Use flow chemistry to maintain consistent temperature and mixing.
  • Replace column chromatography with recrystallization for intermediate purification.
  • Monitor reaction progress via in-line HPLC to detect byproducts early .

Q. Which computational tools are suitable for predicting target interactions?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to kinases or GPCRs. For example, docking studies with protein 3IUB revealed hydrogen bonding between the acetamide group and Arg125, critical for activity .

Q. How should researchers validate off-target effects in biological studies?

  • Perform kinome-wide profiling to assess selectivity across 400+ kinases.
  • Use CRISPR-Cas9 knockout models to confirm target specificity.
  • Cross-validate with RNA interference (siRNA) to rule out nonspecific effects .

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent antimicrobial activities?

Differences in substituent electronegativity and steric bulk can alter membrane penetration or target binding. For example, methoxy groups enhance solubility but reduce affinity for hydrophobic bacterial targets, while chloro substituents improve potency against Gram-positive strains .

SubstituentTarget MicrobeMIC (µg/mL)
-OCH₃E. coli32
-ClS. aureus8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.